1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane CAS number and properties
1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane CAS number and properties
An In-Depth Technical Guide to 1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane
Section 1: Compound Identification and Physicochemical Properties
1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane is a linear, vinyl-terminated organosilicon compound that serves as a fundamental building block in the synthesis of advanced silicone materials. Its structure, featuring a flexible tetrasiloxane backbone capped with reactive vinyl groups at each end, makes it an indispensable crosslinking agent and reactive intermediate.
It is crucial for researchers to correctly identify this compound by its specific CAS (Chemical Abstracts Service) number to ensure the procurement of the appropriate reagent.
Authoritative Identification:
Note on a Related Compound: This tetrasiloxane should not be confused with the shorter-chain disiloxane, 1,3-Divinyltetramethyldisiloxane (CAS: 2627-95-4) . While functionally similar, their difference in chain length significantly impacts properties such as viscosity, boiling point, and the crosslink density they produce in a final polymer network.
Physicochemical Properties
The properties of this molecule are dictated by its siloxane backbone, which imparts high thermal stability and flexibility, and its vinyl end-groups, which provide specific reaction sites.
| Property | Value | Source |
| CAS Number | 13315-13-4 | [1][2] |
| Molecular Formula | C₁₂H₃₂O₃Si₄ | [1] |
| Molecular Weight | 336.73 g/mol | Calculated |
| Appearance | Colorless Liquid | [3] |
| Boiling Point | ~262.6 ± 23.0 °C (Predicted) | [4] |
| Density | ~0.883 g/cm³ (Predicted) | [4] |
| LogP | ~4.30 (Predicted) | [4] |
Section 2: Core Reactivity - The Hydrosilylation Pathway
The utility of 1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane is almost entirely derived from the reactivity of its terminal vinyl groups. The primary reaction pathway is hydrosilylation , a highly efficient and specific addition reaction that forms the basis of modern addition-cure (or platinum-cured) silicone systems.[5]
Mechanism Causality: The choice of hydrosilylation as the curing mechanism is deliberate and offers several advantages over older peroxide-based systems:
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No Byproducts: The reaction is an addition mechanism, meaning there are no volatile or extractable byproducts (unlike peroxide cures, which can produce organic acids). This is critical for medical, electronic, and food-grade applications.
-
High Efficiency: The reaction proceeds rapidly and to high completion, often at room or slightly elevated temperatures.[5]
-
Tunable Cure Kinetics: The reaction rate can be precisely controlled by adjusting the concentration of the platinum catalyst and by introducing inhibitors, which pause the reaction at room temperature and are deactivated by heat.[5]
The core reaction involves the addition of a silicon-hydride (Si-H) bond from a hydride-functional polysiloxane across the carbon-carbon double bond of the vinyl group on the tetrasiloxane. This process is catalyzed by a platinum complex, such as Karstedt's catalyst.[6] The reaction results in the formation of a stable ethyl bridge, effectively "stitching" the polymer chains together into a durable three-dimensional network.[7] The anti-Markovnikov addition product is predominantly formed.[6][8]
Section 3: Applications in Polymer and Materials Science
The bifunctional nature of this molecule makes it a versatile tool for polymer chemists and material scientists to engineer materials with tailored properties.
-
Crosslinking Agent for Silicone Elastomers: This is its primary application. It is a key component in two-part addition-cure systems for both Liquid Silicone Rubber (LSR) and High Consistency Rubber (HCR).[1] By controlling the ratio of this vinyl-functional crosslinker to the Si-H functional polymer, one can precisely modulate the crosslink density, which in turn dictates the final mechanical properties of the cured elastomer, such as hardness (durometer), tensile strength, and elongation.[7]
-
Reactive Modifier for Resins and Coatings: When incorporated into silicone resin or coating formulations, it improves flexibility, adhesion, and weatherability.[1] Its presence allows the formulation to cure via hydrosilylation, leading to highly durable and thermally stable protective films.[4]
-
Intermediate for Functional Fluids and Adhesives: It is used to synthesize specialty vinyl-functional silicone fluids and serves as a crucial component in silicone adhesives and sealants, where it helps optimize the cure profile and enhance bond strength and elasticity.[1][4]
-
Electronics and Encapsulation: In the electronics industry, it is used in formulations for potting compounds and encapsulants. The resulting crosslinked networks provide excellent dielectric properties, thermal stability, and protection for sensitive electronic components from moisture and vibration.[1]
Section 4: Representative Experimental Protocol - Synthesis of a Crosslinked Silicone Elastomer
This protocol describes a self-validating system for the laboratory-scale synthesis of a standard platinum-cured silicone elastomer. The system is divided into two parts (A and B) to separate the catalyst from the hydride crosslinker, preventing premature curing.
Objective: To prepare a crosslinked polydimethylsiloxane (PDMS) elastomer using 1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane as the crosslinking agent.
Materials:
-
Part A Base: Vinyl-terminated PDMS (e.g., 10,000 cSt)
-
Crosslinker: 1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane (CAS: 13315-13-4)
-
Catalyst: Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), 2% Pt in xylene
-
Part B Base: Hydride-functional crosslinker (e.g., methylhydrosiloxane-dimethylsiloxane copolymer)
-
Inhibitor: 1-Ethynyl-1-cyclohexanol (or similar), 1% solution in toluene
Methodology:
-
Preparation of Part A (Vinyl Component):
-
In a suitable container, weigh 100 parts of the vinyl-terminated PDMS base.
-
Add 3-5 parts of 1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane. The exact amount is determined by the desired final hardness and is calculated based on the molar ratio of vinyl to hydride groups.
-
Add 10-20 ppm of the platinum catalyst solution.
-
Mix thoroughly using a planetary or high-shear mixer until the mixture is completely homogeneous.
-
-
Preparation of Part B (Hydride Component):
-
In a separate container, weigh 100 parts of the hydride-functional crosslinker.
-
Add approximately 0.05 parts of the cure inhibitor solution. The inhibitor prevents the reaction from starting prematurely upon mixing with Part A.
-
Mix thoroughly until homogeneous.
-
-
Curing Process:
-
Combine Part A and Part B in a 1:1 ratio by weight.
-
Mix immediately and thoroughly for 2-3 minutes, ensuring a uniform blend.
-
Place the mixture in a vacuum chamber to remove any entrapped air bubbles until the mixture stops foaming.
-
Pour the degassed mixture into a pre-heated mold and place it in a convection oven. A typical cure cycle is 10-20 minutes at 150°C.
-
Causality: The heat deactivates the inhibitor, allowing the platinum catalyst to rapidly facilitate the hydrosilylation reaction, leading to network formation.
-
-
Post-Curing:
-
After the initial cure, demold the elastomer part.
-
Place the part in a convection oven for a post-cure cycle, typically 2-4 hours at 175-200°C.
-
Causality: The post-cure step is crucial for ensuring the reaction goes to completion and for removing any residual volatile compounds, which stabilizes the mechanical properties of the final material.
-
Section 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 13315-13-4 is not widely published, the safety profile can be inferred from closely related vinyl-functional siloxanes, such as 1,3-Divinyltetramethyldisiloxane (CAS 2627-95-4). The primary hazards are associated with flammability and irritation due to the organosilicon nature and vinyl functionality.
| Hazard Type | GHS Classification (Inferred) | Precautionary Measures |
| Physical Hazard | Flammable Liquid (Category 2 or 3) | Keep away from heat, sparks, open flames, and hot surfaces.[9][10] Use explosion-proof electrical equipment. Ground/bond container and receiving equipment.[11] |
| Health Hazard | Skin Irritation (Category 2) | Causes skin irritation.[12] Wear protective gloves.[11] |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[12] Wear safety glasses with side-shields or chemical goggles.[10] | |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | May cause respiratory irritation.[12] Avoid breathing vapor or mist. Use only outdoors or in a well-ventilated area.[10] |
Handling:
-
Work in a well-ventilated fume hood.
-
Avoid all contact with skin and eyes.
-
Take precautionary measures against static discharge. Use only non-sparking tools.[10][11]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]
-
Keep away from sources of ignition.
-
Store away from incompatible materials such as strong oxidizing agents, acids, bases, and catalysts to prevent premature or uncontrolled polymerization.[11]
Section 6: References
-
ChemicalCell. (n.d.). 1,7-Divinyl-1,1,3,3,5,5,7,7-Octamethyl Tetrasiloxane CAS NO 13315-13-4. Retrieved March 21, 2026, from [Link]
-
Jędrzejewska, B., & Kaźmierski, S. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2174. [Link]
-
Cole-Parmer. (2004, March 2). Material Safety Data Sheet - Divinyltetramethyldisiloxane, 97%. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,3-Divinyltetramethyldisiloxane. Retrieved March 21, 2026, from [Link]
-
Gelest, Inc. (2014, October 29). SAFETY DATA SHEET - 1,3-DIVINYLTETRAMETHYLDISILOXANE. [Link]
-
Gelest, Inc. (n.d.). SID4613.0 GHS EU English SDS. Retrieved March 21, 2026, from [Link]
-
Simionescu, A., et al. (2018). The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. Revue Roumaine de Chimie, 63(5-6), 461-468. [Link]
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NextSDS. (n.d.). 1,7-Divinyl-1,1,3,3,5,5,7,7-Octamethyl Tetrasiloxane — Chemical Substance Information. Retrieved March 21, 2026, from [Link]
-
Chirico, P. J., et al. (2017). U.S. Patent Application No. 15/621,981.
-
Szeluga, U., & Marciniec, B. (2012). Cross-linking of linear vinylpolysiloxanes by hydrosilylation – FTIR spectroscopic studies. ResearchGate. [Link]
-
Tondreau, A. M., et al. (2016). Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. ACS Catalysis, 6(7), 4388-4392. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane. PubChem. Retrieved March 21, 2026, from [Link]
-
Talalaeva, E. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers, 14(1), 28. [Link]
-
Lin, C., & Leu, C. (2013). U.S. Patent No. 8,501,893.
-
Talalaeva, E. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Semantic Scholar. [Link]
-
Talalaeva, E. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. National Center for Biotechnology Information. [Link]
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